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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
MDL-811 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent

protein deacetylase.[1] SIRT6 plays a crucial role in various cellular processes, including DNA

repair, metabolism, and inflammation.[2] MDL-811 has demonstrated therapeutic potential in

preclinical studies for conditions such as colorectal cancer and ischemic stroke due to its anti-

inflammatory, anti-tumor, and neuroprotective properties.[1][3] These application notes provide

detailed protocols for utilizing MDL-811 in in vitro studies to investigate its effects on cell

proliferation, SIRT6 activity, and inflammatory responses.

Data Presentation
The optimal concentration of MDL-811 for in vitro studies is application-dependent. The

following tables summarize the effective concentrations of MDL-811 from various published

studies.

Table 1: Effective Concentrations of MDL-811 in Various In Vitro Assays

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12377240?utm_src=pdf-interest
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32483423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5871297/
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32483423/
https://www.medchemexpress.com/mdl-811.html
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/product/b12377240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Cell Line/System
Concentration
Range

Effect

SIRT6 Activation

(Biochemical)
Recombinant SIRT6 EC50: 5.7 µM Allosteric activation

Cell Proliferation

Inhibition

Colorectal Cancer Cell

Lines
IC50: 4.7 - 61.0 µM

Inhibition of cell

growth

Histone Deacetylation
Colorectal Cancer Cell

Lines
0 - 20 µM

Dose-dependent

decrease in H3K9Ac,

H3K18Ac, H3K56Ac

Anti-inflammatory

Activity

RAW264.7

Macrophages
0.1 - 5 µM

Inhibition of LPS-

induced TNF-α and IL-

1β release

Cellular Thermal Shift

Assay (CETSA)
HCT116 10 µM

Target engagement

and stabilization of

SIRT6

Experimental Protocols
Preparation of MDL-811 Stock and Working Solutions
Proper preparation of MDL-811 solutions is critical for reproducible experimental results.

Materials:

MDL-811 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Phosphate-buffered saline (PBS) or cell culture medium

Stock Solution Preparation (e.g., 10 mM):

MDL-811 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate

amount of MDL-811 powder in DMSO. For example, for a compound with a molecular weight

of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
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Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.

Working Solution Preparation:

Thaw an aliquot of the MDL-811 stock solution at room temperature.

Dilute the stock solution to the desired final concentration using pre-warmed cell culture

medium or PBS.

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to

avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (Colorectal Cancer Cells)
This protocol is adapted from a study on the anti-proliferative effects of MDL-811 on colorectal

cancer (CRC) cells.[4]

Materials:

CRC cell lines (e.g., HCT116, SW480)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well cell culture plates

MDL-811 working solutions

Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

Microplate reader

Protocol:

Seed CRC cells into 96-well plates at a density of approximately 5,000 cells per well in 100

µL of complete medium.
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Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell

attachment.

Prepare serial dilutions of MDL-811 in complete medium. A typical concentration range to

test is 0-100 µM.[3] Include a vehicle control (medium with the same final concentration of

DMSO as the highest MDL-811 concentration).

Remove the medium from the wells and add 100 µL of the MDL-811 working solutions or

vehicle control.

Incubate the plates for 48 hours at 37°C and 5% CO2.[4]

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from

light.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC50 value.

Western Blot for Histone Deacetylation
This protocol describes the detection of changes in histone H3 acetylation levels in response to

MDL-811 treatment, a direct measure of SIRT6 activation in cells.

Materials:

Cell line of interest (e.g., HCT116, HEK293T)

6-well cell culture plates

MDL-811 working solutions

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of

histones)[5]

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histone retention)

[5][6]

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-Histone H3 (Lys9, Lys18, Lys56), anti-Histone H3 (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of MDL-811 (e.g., 0, 5, 10, 20 µM) for 24-48

hours.[3]

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of each lysate using a BCA assay.

Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with

Laemmli sample buffer and boiling for 5-10 minutes.

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Add the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize the acetylated histone levels to the total histone

H3 levels.

Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of MDL-811 by measuring the

inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated

RAW264.7 macrophages.

Materials:

RAW264.7 murine macrophage cell line

Complete DMEM with 10% FBS

24-well cell culture plates

MDL-811 working solutions

Lipopolysaccharide (LPS) from E. coli

ELISA kits for TNF-α and IL-1β

Protocol:

Seed RAW264.7 cells in 24-well plates at an appropriate density and allow them to adhere

overnight.

Pre-treat the cells with various concentrations of MDL-811 (e.g., 0.1, 1, 5 µM) for 1-4 hours.

[3] Include a vehicle control.
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Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include

a negative control group without LPS stimulation.

After the incubation period, collect the cell culture supernatants.

Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially

available ELISA kits, following the manufacturer's instructions.

To assess cell viability and rule out cytotoxicity-mediated effects, perform a parallel MTT or

CCK-8 assay as described in Protocol 2.

Visualizations
Signaling Pathway of MDL-811 Action

MDL-811 SIRT6

Allosteric
Activation

Deacetylation

Histone H3
(H3K9ac, H3K18ac, H3K56ac)

Altered Gene
Expression

Anti-inflammatory
Effects

Anti-tumor
Effects

Click to download full resolution via product page

Caption: Mechanism of action of MDL-811.

Experimental Workflow for Cell Proliferation Assay
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Caption: Workflow for assessing MDL-811's effect on cell proliferation.

Logical Relationship for Anti-inflammatory Assay
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Caption: Logic of the in vitro anti-inflammatory assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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